![molecular formula C6H4F9N3O B2803564 N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F CAS No. 1262207-12-4](/img/structure/B2803564.png)
N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as bis(trifluoromethyl)nitroimidazole and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory properties, which can help reduce inflammation in various tissues. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F. One of the most promising directions is the development of novel anti-cancer therapies using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience. Further studies are also needed to determine the optimal dosage and toxicity levels of this compound for safe use in lab experiments.
Synthesis Methods
N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F can be synthesized using various methods. One of the most common methods is the reaction of bis(trifluoromethyl)nitroimidazolium tetrafluoroborate with sodium methoxide in methanol. This reaction results in the formation of this compound.
Scientific Research Applications
N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, as it has been shown to have neuroprotective properties.
Properties
IUPAC Name |
2-(2-azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9N3O/c7-4(8,9)3(5(10,11)12,6(13,14)15)19-2-1-17-18-16/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOFYPBFRQNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)
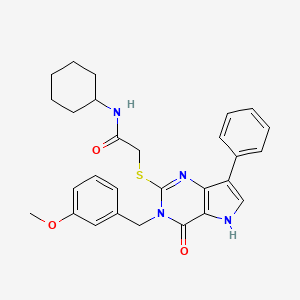
![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)
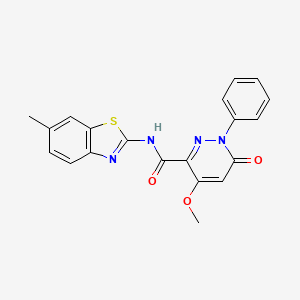
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)
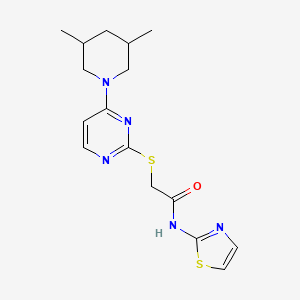
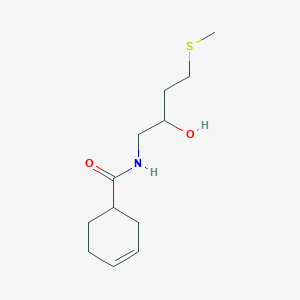
![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)
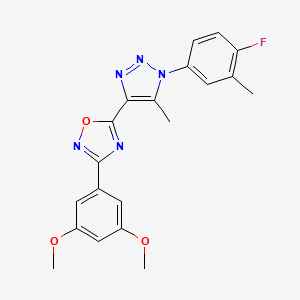
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
